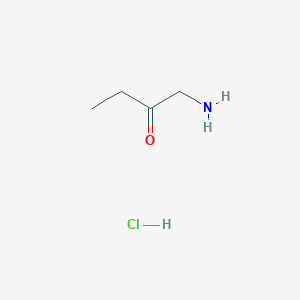

1-aminobutan-2-one Hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-aminobutan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.ClH/c1-2-4(6)3-5;/h2-3,5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGSSJZJBCABUMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80469333 | |

| Record name | 1-aminobutan-2-one Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80469333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108661-54-7 | |

| Record name | 1-aminobutan-2-one Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80469333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-aminobutan-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Aminobutan-2-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 1-aminobutan-2-one hydrochloride, a primary aminoketone with applications as a building block in organic synthesis and pharmaceutical research. The described methodology is based on the well-established Gabriel synthesis, a reliable method for the preparation of primary amines.[1][2][3][4] This document outlines the synthetic strategy, detailed experimental protocols, and relevant chemical data.

Introduction

This compound (CAS RN: 108661-54-7) is a small organic molecule featuring a primary amine and a ketone functional group.[5][6][7] Its structural motifs make it a useful intermediate for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. This guide details a robust two-step synthesis commencing with the N-alkylation of potassium phthalimide with 1-bromo-2-butanone, followed by the liberation of the primary amine and its subsequent conversion to the hydrochloride salt for improved stability and handling.[8]

Synthesis Pathway

The synthesis of this compound is proposed via a two-step sequence, beginning with the Gabriel synthesis, followed by salt formation. The Gabriel synthesis is a trusted method that converts primary alkyl halides into primary amines, effectively avoiding the overalkylation often seen with direct amination.[1][3]

The overall synthetic pathway is illustrated below:

Experimental Protocols

The following protocols are adapted from general procedures for the Gabriel synthesis and subsequent work-up steps.[1][9][10][11] Researchers should perform their own optimization and safety assessments.

Step 1: Synthesis of N-(2-Oxobutyl)phthalimide

This step involves the nucleophilic substitution of 1-bromo-2-butanone with potassium phthalimide.

Materials:

-

1-Bromo-2-butanone

-

Potassium phthalimide

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Standard glassware for work-up

Procedure:

-

In a round-bottom flask, dissolve potassium phthalimide (1.1 equivalents) in anhydrous DMF.

-

To this solution, add 1-bromo-2-butanone (1.0 equivalent) dropwise at room temperature with stirring.

-

Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-(2-oxobutyl)phthalimide.

Step 2: Synthesis of 1-Aminobutan-2-one (Free Base) via Hydrazinolysis

The phthalimide protecting group is removed using hydrazine hydrate (Ing-Manske procedure).[9]

Materials:

-

Crude N-(2-oxobutyl)phthalimide from Step 1

-

Hydrazine hydrate

-

Ethanol

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution

-

Dichloromethane (DCM) or other suitable organic solvent

-

Reflux condenser

Procedure:

-

Dissolve the crude N-(2-oxobutyl)phthalimide in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (1.2-1.5 equivalents) to the solution.

-

Heat the mixture to reflux with stirring. Monitor the reaction by TLC for the disappearance of the starting material.

-

Cool the reaction mixture to room temperature and acidify with concentrated HCl. A precipitate of phthalhydrazide will form.

-

Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

To the remaining aqueous solution, add a concentrated NaOH solution until the pH is strongly basic (pH > 12) to liberate the free amine.

-

Extract the free 1-aminobutan-2-one with dichloromethane.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.

Step 3: Formation of this compound

The free amine is converted to its hydrochloride salt for better stability and ease of handling.[8][10][11]

Materials:

-

Solution of 1-aminobutan-2-one in dichloromethane from Step 2

-

Anhydrous diethyl ether or isopropanol

-

Hydrochloric acid solution in an organic solvent (e.g., HCl in diethyl ether or isopropanol)

-

Ice bath

Procedure:

-

The dichloromethane solution containing the free amine can be used directly or the solvent can be carefully removed under reduced pressure.

-

Dissolve the crude free amine in a minimal amount of anhydrous diethyl ether or isopropanol.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of hydrochloric acid solution dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution. Continue stirring in the ice bath for 30 minutes to maximize precipitation.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Data Presentation

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 108661-54-7 | [5][6][7] |

| Molecular Formula | C₄H₁₀ClNO | [5][6][7] |

| Molecular Weight | 123.58 g/mol | [12] |

| Physical Form | Solid | [5][7] |

| Purity | Typically ≥95% | [7] |

| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [5] |

Expected Quantitative Data

The following table summarizes the expected yields for each step, based on typical outcomes for Gabriel syntheses and related reactions. Actual yields may vary and should be determined experimentally.

| Step | Reaction | Starting Material | Product | Expected Yield (%) |

| 1 | N-Alkylation | 1-Bromo-2-butanone | N-(2-Oxobutyl)phthalimide | 80-95 |

| 2 | Hydrazinolysis | N-(2-Oxobutyl)phthalimide | 1-Aminobutan-2-one | 70-90 |

| 3 | Salt Formation | 1-Aminobutan-2-one | 1-Aminobutan-2-one HCl | >95 |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and isolation of this compound.

Safety Information

This compound is classified as a hazardous substance.[12] It is crucial to handle this chemical with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][12]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.

Characterization Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. Characterization would typically involve the following techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.

-

FTIR Spectroscopy: To identify the characteristic functional groups (amine, ketone, C-H bonds).

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

For reference, the physicochemical properties of the free base, 1-aminobutan-2-one (CAS RN: 77369-28-9), are also available.[13][14]

This guide provides a foundational pathway for the synthesis of this compound. Researchers are encouraged to adapt and optimize these protocols for their specific laboratory conditions and scale.

References

- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. This compound | 108661-54-7 [sigmaaldrich.com]

- 6. appchemical.com [appchemical.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. This compound | C4H10ClNO | CID 11607912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Page loading... [guidechem.com]

- 14. 1-Amino-2-butanone | C4H9NO | CID 11607913 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physicochemical Properties of 1-Aminobutan-2-one Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-aminobutan-2-one hydrochloride (CAS Number: 108661-54-7). This document collates available data on the compound's characteristics, outlines general experimental protocols for their determination, and presents a visual representation of its synthesis workflow.

Core Physicochemical Properties

This compound is a small organic compound with the chemical formula C₄H₁₀ClNO.[1][2][3][4][5] Its hydrochloride salt form is utilized to enhance stability and solubility for research applications. The quantitative physicochemical data for this compound are summarized in the table below. It is important to note that while some experimental values are reported, others are computed or remain to be definitively determined.

| Property | Value | Source |

| Molecular Formula | C₄H₁₀ClNO | [1][2][3][4][5] |

| Molecular Weight | 123.58 g/mol | [4][5] |

| CAS Number | 108661-54-7 | [1][2][3][4][5] |

| IUPAC Name | 1-aminobutan-2-one;hydrochloride | [4] |

| Synonyms | 1-amino-2-butanone hydrochloride, 2-Butanone, 1-amino-, hydrochloride | [1][4][5] |

| Physical State | Solid | [1] |

| Melting Point | 150 °C | [5] |

| Boiling Point | 136.1 °C at 760 mmHg | [5] |

| Solubility | Expected to be soluble in water. | [6] |

| Stability | Hygroscopic; should be stored in a cool, dry, and well-ventilated area under an inert atmosphere. | [7] |

| pKa | Data not available |

Biological Context

This compound has been identified as a metabolite of Clavulanic Acid, a β-lactamase inhibitor.[6] Some research also suggests that it may act as an inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[6] This inhibition could lead to increased levels of acetylcholine in the brain, potentially enhancing cognitive function.[6]

Experimental Protocols

Detailed, peer-reviewed experimental protocols specifically for this compound are not widely available in the public domain. The following sections provide generalized methodologies for the determination of key physicochemical properties, which can be adapted for this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through a straightforward acid-base reaction involving the free base, 1-aminobutan-2-one.

Materials:

-

1-aminobutan-2-one (free base)

-

Anhydrous diethyl ether (or other suitable anhydrous organic solvent like isopropanol)

-

Hydrochloric acid (as a solution in the chosen anhydrous solvent)

-

Ice bath

-

Stirring apparatus

-

Filtration apparatus

-

Vacuum drying apparatus

Procedure:

-

Dissolution: Dissolve the free base, 1-aminobutan-2-one, in a suitable anhydrous organic solvent such as diethyl ether.

-

Acidification: Cool the solution in an ice bath. While stirring, slowly add a stoichiometric amount of hydrochloric acid (dissolved in the same anhydrous solvent) to the solution of the free base.

-

Precipitation: The hydrochloride salt, being less soluble in the organic solvent, will precipitate out of the solution. The reaction mixture can be further cooled to maximize precipitation.

-

Isolation and Purification: Collect the precipitate by filtration. Wash the collected solid with a small amount of cold solvent to remove any residual impurities.

-

Drying: Dry the purified this compound under vacuum.

Caption: General synthesis workflow for this compound.

Determination of Solubility

A general procedure to determine the solubility of an amine hydrochloride in water is as follows:

Materials:

-

This compound

-

Distilled or deionized water

-

Small test tubes or vials

-

Vortex mixer or shaker

-

Analytical balance

Procedure:

-

Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of water in a test tube.

-

Equilibration: Vigorously mix the suspension using a vortex mixer or shaker for a predetermined period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

-

Separation of Undissolved Solid: Centrifuge or filter the suspension to separate the saturated solution from the excess undissolved solid.

-

Quantification: Accurately withdraw a known volume of the clear supernatant (the saturated solution). Determine the concentration of the dissolved this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or mass spectrometry).

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the determined concentration and the volume of the solution analyzed.

Caption: General workflow for determining the solubility of a compound.

Stability

This compound is reported to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[7] Therefore, it is crucial to store the compound in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere to prevent degradation.[7] For long-term storage, a freezer at -20°C is recommended.[7] The stability of the compound in solution has not been extensively reported, and it is advisable to prepare solutions freshly before use.[7]

This technical guide serves as a foundational resource for professionals working with this compound. Further experimental validation of the compiled properties is encouraged for rigorous research and development applications.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. keyorganics.net [keyorganics.net]

- 4. This compound | C4H10ClNO | CID 11607912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of 1-aminobutan-2-one Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-aminobutan-2-one hydrochloride in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information, inferred data from closely related analogs, and standardized experimental protocols for determining solubility.

Introduction

This compound (CAS No: 108661-54-7) is a small organic molecule of interest in pharmaceutical research and development.[1][2][3] Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and analytical method development. The hydrochloride salt form generally enhances aqueous solubility and stability.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₄H₁₀ClNO[1] |

| Molecular Weight | 123.58 g/mol [1][3] |

| Appearance | Solid[1] |

| CAS Number | 108661-54-7[1] |

Solubility Profile

For the structurally similar compound, 1-amino-4-hydroxybutan-2-one hydrochloride, it is reported to be "slightly soluble in methanol and water".[5] Recrystallization protocols for this analog often employ a mixed solvent system, such as methanol/diethyl ether, suggesting it is soluble in the more polar solvent (methanol) and less soluble in the non-polar solvent (diethyl ether), allowing for precipitation upon addition of the latter.[4]

The synthesis of hydrochloride salts of amino ketones often involves dissolving the free base in an organic solvent like diethyl ether or isopropanol, followed by the addition of hydrochloric acid to precipitate the salt. This indicates that the hydrochloride salt is generally less soluble in these types of organic solvents.[4]

Based on these observations and the polar nature of the aminoketone hydrochloride, a qualitative solubility profile can be proposed.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Expected Qualitative Solubility | Rationale |

| Protic Polar | Methanol, Ethanol | Likely Soluble to Sparingly Soluble | The polar nature of the hydrochloride salt and the ability of protic solvents to solvate both the cation and anion suggest some degree of solubility. Information on related compounds supports solubility in methanol.[5] |

| Aprotic Polar | DMSO, DMF | Likely Soluble | The high polarity of these solvents should facilitate the dissolution of the ionic hydrochloride salt. |

| Aprotic Non-Polar | Diethyl Ether, Hexane | Likely Insoluble to Very Sparingly Soluble | The non-polar nature of these solvents makes them poor at solvating ionic compounds, leading to low solubility. This is consistent with their use as anti-solvents in precipitation/recrystallization.[4] |

| Halogenated | Dichloromethane | Likely Sparingly Soluble to Insoluble | While more polar than alkanes, these solvents are generally not effective at dissolving ionic salts. |

Experimental Protocols

For researchers requiring precise solubility data, the following experimental protocols outline standard methods for its determination.

4.1. General Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a compound in a given solvent.

4.2. Method 1: Gravimetric Analysis

-

Preparation: Accurately weigh an excess amount of this compound and add it to a sealed vial containing a known volume of the desired organic solvent.

-

Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Allow the vial to stand at the same constant temperature until the undissolved solid has settled.

-

Sampling: Carefully withdraw a known volume of the clear supernatant.

-

Evaporation: Transfer the supernatant to a pre-weighed container and evaporate the solvent completely under reduced pressure or in a fume hood.

-

Quantification: Weigh the container with the dried residue. The difference in weight gives the mass of the dissolved solid.

-

Calculation: Calculate the solubility in terms of mass per unit volume (e.g., mg/mL).

4.3. Method 2: Chromatographic Analysis (HPLC)

-

Preparation and Equilibration: Follow steps 1 and 2 from the Gravimetric Analysis method.

-

Separation: Filter the suspension through a syringe filter (e.g., 0.22 µm) to obtain a clear, saturated solution.

-

Dilution: Accurately dilute a known volume of the saturated solution with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations and generate a calibration curve by plotting peak area against concentration.

-

Analysis: Inject the diluted sample onto the HPLC system and determine its concentration from the calibration curve.

-

Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor, to determine the solubility.

Logical Relationships in Recrystallization

The principle of recrystallization is based on the differential solubility of a compound in a solvent system at different temperatures. This is a common purification technique that relies on the solubility properties of the compound.

Conclusion

While quantitative solubility data for this compound in organic solvents remains elusive in the public domain, a qualitative understanding can be formulated based on its chemical structure and data from similar compounds. For precise applications, it is imperative for researchers to determine the solubility experimentally using standardized protocols such as those outlined in this guide. The provided workflows and diagrams serve as a foundational resource for scientists and professionals in the field of drug development.

References

1-Aminobutan-2-one Hydrochloride: A Comprehensive Technical Guide on its Role as a Clavulanic Acid Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clavulanic acid is a potent β-lactamase inhibitor, critical in overcoming bacterial resistance to β-lactam antibiotics. Its in vivo biotransformation is a key aspect of its pharmacokinetic and pharmacodynamic profile. A significant metabolite formed from the degradation of clavulanic acid is 1-aminobutan-2-one, which is typically stabilized as its hydrochloride salt for analytical purposes. This technical guide provides an in-depth exploration of 1-aminobutan-2-one hydrochloride, focusing on its formation, physicochemical properties, and analytical determination. This document consolidates quantitative data, details experimental protocols, and presents visual workflows to serve as a comprehensive resource for professionals in pharmaceutical research and development.

Introduction

The escalating threat of antibiotic resistance necessitates a thorough understanding of the pharmacology of existing antibacterial agents. Clavulanic acid, a β-lactamase inhibitor produced by Streptomyces clavuligerus, is a cornerstone of combination therapies with β-lactam antibiotics, protecting them from enzymatic degradation by bacterial β-lactamases.[1][2][3] While the mechanism of action of clavulanic acid is well-established, its metabolic fate is crucial for a complete understanding of its efficacy and safety.

Following administration, clavulanic acid undergoes extensive metabolism, with a significant portion being converted into smaller, polar compounds that are subsequently excreted.[4] One of the key metabolites identified is 1-aminobutan-2-one.[4][5] The formation of this metabolite is a result of the inherent instability of the β-lactam ring in clavulanic acid, which can undergo hydrolysis under physiological conditions.[2] Understanding the properties and quantification of 1-aminobutan-2-one is essential for pharmacokinetic modeling, stability studies of clavulanic acid formulations, and a comprehensive assessment of the parent drug's disposition.

This guide details the current knowledge on this compound, presenting available quantitative data, outlining experimental methodologies for its analysis, and providing visual representations of its metabolic origin and analytical workflow.

Physicochemical Properties

This compound is the stable salt form of the clavulanic acid metabolite. Its fundamental properties are summarized below.

| Property | Value | Reference |

| Chemical Name | This compound | [6][7] |

| Synonyms | 1-amino-2-butanone hydrochloride; 2-Butanone, 1-amino-, hydrochloride | [6][8] |

| CAS Number | 108661-54-7 | [7][8] |

| Molecular Formula | C₄H₁₀ClNO | [6][7] |

| Molecular Weight | 123.58 g/mol | [6][7][8] |

| Appearance | Solid | [6] |

| Melting Point | 150 °C | [9] |

| Boiling Point | 136.1°C at 760 mmHg | [9] |

| Flash Point | 36.1°C | [9] |

Metabolic Formation of 1-Aminobutan-2-one

The formation of 1-aminobutan-2-one from clavulanic acid proceeds through the hydrolysis of the β-lactam ring, a key step in its degradation.[2] While the precise enzymatic contributions in vivo are not fully elucidated, the chemical pathway is understood to involve initial cleavage of the β-lactam bond followed by subsequent molecular rearrangements and decarboxylation.

Pharmacokinetics of Clavulanic Acid and its Metabolites

Clavulanic acid is well-absorbed orally, with its absorption enhanced when taken with food.[10] It is widely distributed in body tissues and fluids.[3] The elimination half-life is approximately 1 hour.[3][10] A notable portion of a clavulanic acid dose is metabolized, with 1-aminobutan-2-one being a significant metabolite.[4][5]

| Parameter | Clavulanic Acid | 1-Aminobutan-2-one | Reference |

| Bioavailability (oral) | ~60% | Not directly studied | [11][12] |

| Elimination Half-life (t½) | ~1 hour | Not well characterized | [3][10] |

| Protein Binding | ~25% | Not reported | [10] |

| Excretion | Primarily renal (unchanged and metabolites) | Excreted in urine | [3][5] |

| Metabolite Excretion | - | Accounts for ~8.8% of the administered clavulanic acid dose in one study | [5] |

Experimental Protocols

The quantification of 1-aminobutan-2-one in biological matrices is crucial for pharmacokinetic and metabolism studies of clavulanic acid. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the methods of choice for this analysis.

General Protocol for Quantification of 1-Aminobutan-2-one in Plasma/Urine by UPLC-MS/MS

This protocol is a generalized procedure based on established methods for clavulanic acid and its metabolites.[13][14]

Objective: To determine the concentration of 1-aminobutan-2-one in plasma or urine samples.

Materials:

-

Biological matrix (plasma or urine)

-

This compound reference standard

-

Internal standard (e.g., a stable isotope-labeled analog)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Water, ultrapure

-

Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

-

UPLC-MS/MS system

Procedure:

-

Sample Preparation:

-

Thaw plasma or urine samples on ice.

-

To 100 µL of sample, add 25 µL of internal standard solution.

-

Vortex mix for 30 seconds.

-

Add 200 µL of 0.1% formic acid in acetonitrile to precipitate proteins.

-

Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant from the previous step onto the cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analyte and internal standard with 1 mL of 5% formic acid in methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

UPLC-MS/MS Analysis:

-

Column: A suitable reversed-phase column (e.g., C18, 1.7 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient from low to high organic phase to elute the analyte.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for the specific precursor-to-product ion transitions of 1-aminobutan-2-one and the internal standard.

-

-

Quantification:

-

Construct a calibration curve using the peak area ratios of the analyte to the internal standard from a series of prepared standards.

-

Determine the concentration of 1-aminobutan-2-one in the unknown samples by interpolating their peak area ratios against the calibration curve.

-

Biological Activity and Significance

Currently, there is no evidence to suggest that 1-aminobutan-2-one possesses any significant independent pharmacological or toxicological activity.[4] Its primary importance lies in its role as a biomarker for clavulanic acid metabolism. The quantification of 1-aminobutan-2-one is essential for:

-

Pharmacokinetic Studies: To build comprehensive models of clavulanic acid absorption, distribution, metabolism, and excretion (ADME).

-

Stability Assessment: Monitoring the formation of 1-aminobutan-2-one can serve as an indicator of clavulanic acid degradation in pharmaceutical formulations.[2]

-

Drug-Drug Interaction Studies: To assess the impact of co-administered drugs on the metabolic pathways of clavulanic acid.

Conclusion

This compound is a key metabolite of clavulanic acid, and its study is integral to a complete understanding of the parent drug's pharmacology. This technical guide has provided a consolidated overview of its formation, physicochemical properties, and analytical determination. The provided data tables, experimental protocols, and visual diagrams offer a valuable resource for researchers and professionals in the field of drug development and pharmaceutical sciences. Further research into the complete metabolic profile of clavulanic acid and the potential for any subtle biological activities of its metabolites will continue to be an area of interest.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. youtube.com [youtube.com]

- 4. benchchem.com [benchchem.com]

- 5. Clavulanic Acid | C8H9NO5 | CID 5280980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. Page loading... [guidechem.com]

- 8. This compound | C4H10ClNO | CID 11607912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Page loading... [guidechem.com]

- 10. Amoxicillin Clavulanate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of clavulanic acid, given in combination with amoxycillin, in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of Clavulanic Acid in the Pediatric Population: A Systematic Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. zenodo.org [zenodo.org]

- 14. Rapid and Simultaneous Quantitation of Amoxicillin and Clavulanic Acid in Human Plasma and Urine by Ultra-Performance Liquid Chromatography Tandem Mass Spectrometry and Its Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigma: The Mechanism of Action of 1-Aminobutan-2-one Hydrochloride

Despite its defined chemical structure, the precise mechanism of action of 1-aminobutan-2-one hydrochloride remains largely uncharacterized in publicly available scientific literature. Extensive searches for pharmacological data, including enzyme inhibition studies and receptor binding assays, did not yield specific quantitative metrics such as IC50 or Ki values. Consequently, a detailed in-depth technical guide on its core mechanism of action, complete with experimental protocols and signaling pathways, cannot be constructed at this time. However, by examining its chemical properties and the biological activities of structurally related compounds, we can infer potential, albeit speculative, avenues of investigation for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a simple aminoketone. A summary of its key chemical identifiers and properties is provided in Table 1. The presence of a primary amine and a ketone functional group suggests the potential for diverse chemical reactivity and biological interactions.

| Property | Value | Source(s) |

| Molecular Formula | C4H10ClNO | [1][2][3] |

| Molecular Weight | 123.58 g/mol | [1][3] |

| IUPAC Name | 1-aminobutan-2-one;hydrochloride | [1] |

| CAS Number | 108661-54-7 | [3] |

| Synonyms | 1-amino-2-butanone hydrochloride, 2-Butanone, 1-amino-, hydrochloride | [2] |

Potential Biological Roles and Speculative Mechanisms

While direct evidence is lacking, the structure of 1-aminobutan-2-one offers clues to its potential biological activities.

Structural Similarity to Neurotransmitters

Amines are fundamental components of many neurotransmitters.[4] Molecules containing an amine group can interact with various components of the nervous system.[4] Given that many amino acids and their derivatives act as neurotransmitters, it is plausible that 1-aminobutan-2-one could exhibit some activity within the central nervous system.[5][6] For instance, the structurally related compound, 1-amino-2-butanol, has been suggested to have the potential to influence metabolic pathways and neurotransmitter activity due to its structural similarity to amino acids.[7] However, it is crucial to emphasize that this is a hypothesis based on structural analogy and not on experimental data for this compound.

Potential as a Building Block for Bioactive Molecules

Some commercial suppliers classify this compound as a "Protein Degrader Building Block".[3] This suggests its potential use in the synthesis of larger, more complex molecules designed to interact with and degrade specific proteins. This does not, however, describe a direct mechanism of action for the compound itself.

Future Directions for Research

To elucidate the mechanism of action of this compound, a systematic experimental approach is necessary. The following outlines a potential logical workflow for future investigation:

Conclusion

References

- 1. This compound | C4H10ClNO | CID 11607912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. calpaclab.com [calpaclab.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. mdpi.com [mdpi.com]

- 6. Metabolism of Amino Acids in the Brain and Their Roles in Regulating Food Intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Buy 1-Amino-2-butanol | 13552-21-1 [smolecule.com]

Commercial Sources and Synthetic Insights for 1-Aminobutan-2-one Hydrochloride: A Technical Guide

For researchers, scientists, and professionals in drug development, securing a reliable supply of key chemical intermediates is paramount. 1-Aminobutan-2-one hydrochloride (CAS No. 108661-54-7), a valuable building block in organic synthesis, is available from several commercial suppliers. This technical guide provides an in-depth overview of its commercial availability and outlines a generalized experimental approach for its synthesis, addressing the need for accessible and structured technical information.

Commercial Availability

A survey of chemical suppliers indicates that this compound is available in varying purities and quantities. The following table summarizes the offerings from a selection of international vendors. Prices are subject to change and should be confirmed with the respective suppliers.

| Supplier | CAS Number | Purity | Available Quantities | Price (USD) |

| CymitQuimica | 108661-54-7 | 95% | 100 mg, 250 mg, 1 g | ~ |

| Key Organics | 108661-54-7 | --- | 100 mg, 250 mg | ~ |

| CP Lab Safety | 108661-54-7 | min 97% | 100 mg | Not Listed |

| Sigma-Aldrich | 108661-54-7 | 95% | Not specified | Not Listed |

Procurement Workflow

The process of acquiring this compound, from initial identification to laboratory use, can be streamlined by following a logical workflow. This process ensures that all necessary checks and balances are in place for the safe and efficient procurement of the chemical.

Synthetic Approaches: An Overview

While detailed, step-by-step synthetic protocols for this compound are not extensively published in readily accessible literature, a general understanding of its synthesis can be derived from established methods for preparing α-amino ketones. These methods often involve the amination of an α-functionalized ketone precursor, followed by deprotection (if necessary) and salt formation.

A plausible synthetic pathway could start from a readily available precursor like 1-bromobutan-2-one. The synthesis would proceed through the introduction of a protected amino group, followed by deprotection and subsequent treatment with hydrochloric acid to yield the desired hydrochloride salt.

In-Depth Technical Guide to the Safe Handling and Storage of 1-Aminobutan-2-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, storage, and disposal of 1-aminobutan-2-one hydrochloride (CAS No. 108661-54-7). The information herein is intended to supplement, not replace, institutional safety protocols and the product's Safety Data Sheet (SDS).

Chemical and Physical Properties

This compound is a solid organic compound.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 108661-54-7 | [1][3] |

| Molecular Formula | C₄H₁₀ClNO | [1][2][3] |

| Molecular Weight | 123.58 g/mol | [3] |

| Appearance | Solid | [1][2] |

| Melting Point | 150 °C | [1] |

| Boiling Point | 136.1 °C at 760 mmHg | [1] |

| Flash Point | 36.1 °C | [1] |

| Purity | Typically ≥95% | [1][2] |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance.[4] Understanding its specific hazards is crucial for safe handling.

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard statements for this compound:

-

H302: Harmful if swallowed.[4]

The corresponding GHS pictogram is the exclamation mark (GHS07), and the signal word is "Warning".[4]

Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, the use of appropriate personal protective equipment is mandatory.[5]

Table 2: Recommended Personal Protective Equipment

| PPE Category | Item | Specifications and Use |

| Eye/Face Protection | Safety Goggles with side-shields | Must conform to EN 166 (EU) or NIOSH (US) standards to protect against splashes.[5] |

| Face Shield | Recommended when there is a significant risk of splashing.[5] | |

| Skin Protection | Chemical-resistant gloves | Inspect before use. Remove and dispose of contaminated gloves properly. |

| Lab Coat | To protect skin and personal clothing. | |

| Respiratory Protection | Certified Respirator | Required if dust or aerosols are generated. Follow OSHA respirator regulations (29 CFR 1910.134) or equivalent standards.[5] |

Handling and Storage Procedures

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling

-

Handle in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is essential.[5]

-

Avoid contact with skin, eyes, and clothing.[5]

-

Do not breathe dust or aerosols.[4]

-

Ensure eyewash stations and safety showers are readily accessible.[5]

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[6]

-

Recommended storage is in a freezer at -20°C under an inert atmosphere.[4]

-

The compound is hygroscopic; protect from moisture.

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.

Experimental Protocols

The following protocols provide detailed methodologies for spill cleanup and disposal.

Spill Cleanup Protocol (for a minor laboratory spill)

-

Immediate Response:

-

Alert personnel in the immediate area of the spill.

-

Evacuate the area if necessary.

-

If the substance is volatile or can produce airborne dust, close the laboratory door and increase exhaust ventilation (e.g., through a fume hood).[7]

-

-

Don Personal Protective Equipment (PPE):

-

Put on safety goggles, chemical-resistant gloves, a lab coat, and a respirator if dust is present.[8]

-

-

Containment:

-

Cleanup:

-

Decontamination:

-

Clean the spill area thoroughly with soap and water.[9]

-

Collect the decontamination materials (e.g., paper towels) and place them in the hazardous waste container.

-

-

Post-Cleanup:

-

Properly dispose of all contaminated PPE as hazardous waste.

-

Wash hands thoroughly with soap and water.

-

Report the spill to the laboratory supervisor.

-

Disposal Protocol

-

Waste Characterization:

-

This compound waste should be classified as hazardous chemical waste.[10]

-

-

Waste Segregation:

-

Containerization and Labeling:

-

Use a compatible, leak-proof container that can be securely sealed.

-

The container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., Irritant).[10]

-

-

Accumulation and Storage:

-

Store the sealed waste container in a designated satellite accumulation area within the laboratory.

-

-

Final Disposal:

-

Arrange for collection by the institution's authorized hazardous waste management service.

-

Do not dispose of this chemical down the drain or in regular trash.[10]

-

-

Empty Container Disposal:

Workflow and Logical Relationships

The following diagram illustrates the lifecycle of this compound within a laboratory setting, from acquisition to disposal, highlighting key safety and handling decision points.

Caption: Safe handling workflow for this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]

- 3. ccny.cuny.edu [ccny.cuny.edu]

- 4. This compound | 108661-54-7 [sigmaaldrich.com]

- 5. campusoperations.temple.edu [campusoperations.temple.edu]

- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 7. qmul.ac.uk [qmul.ac.uk]

- 8. tamut.edu [tamut.edu]

- 9. ehs.utk.edu [ehs.utk.edu]

- 10. Making sure you're not a bot! [oc-praktikum.de]

- 11. rtong.people.ust.hk [rtong.people.ust.hk]

Methodological & Application

Application Note: HPLC Analysis of 1-aminobutan-2-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-aminobutan-2-one hydrochloride is a small, polar primary amine of interest in pharmaceutical research and development. Due to its lack of a significant UV chromophore, direct quantification by High-Performance Liquid Chromatography (HPLC) with UV detection is challenging. This application note details a robust and sensitive method for the analysis of this compound utilizing pre-column derivatization with o-phthalaldehyde (OPA), followed by separation and fluorescence detection.

The principle of this method is the reaction of the primary amine group of 1-aminobutan-2-one with OPA in the presence of a thiol-containing compound (e.g., 3-mercaptopropionic acid) under alkaline conditions. This reaction rapidly forms a highly fluorescent isoindole derivative, which can be sensitively detected and quantified.[1][2]

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

o-phthalaldehyde (OPA)

-

3-Mercaptopropionic acid (3-MPA)

-

Boric acid

-

Potassium hydroxide

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, e.g., Milli-Q)

-

Sodium dihydrogen phosphate

-

Orthophosphoric acid

Preparation of Solutions

-

Diluent: 50 mM Sodium dihydrogen phosphate buffer, pH 7.0.

-

Borate Buffer (0.4 M, pH 10.2): Dissolve boric acid in water and adjust the pH to 10.2 with potassium hydroxide.[2]

-

OPA Derivatization Reagent: To 1 ml of 0.4 M Borate Buffer, add 50 mg of OPA dissolved in 1 ml of methanol, and 20 µL of 3-MPA. Mix well. This reagent should be prepared fresh daily.[2]

-

Mobile Phase A: 50 mM Sodium dihydrogen phosphate buffer, pH 7.0.

-

Mobile Phase B: Acetonitrile.

-

Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in the diluent to obtain a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution in the diluent to cover the desired concentration range (e.g., 0.1 - 10 µg/mL).

Sample Preparation

Accurately weigh the sample and dissolve it in a known volume of the diluent to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter prior to derivatization.

Derivatization and Injection Procedure

-

In an autosampler vial, mix 50 µL of the standard or sample solution with 50 µL of the OPA derivatization reagent.[2]

-

Allow the reaction to proceed for 2 minutes at room temperature.[2]

-

Inject 20 µL of the resulting mixture into the HPLC system.

HPLC-FLD Conditions

-

HPLC System: A standard HPLC system equipped with a fluorescence detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase:

-

Mobile Phase A: 50 mM Sodium dihydrogen phosphate buffer, pH 7.0

-

Mobile Phase B: Acetonitrile

-

-

Gradient Elution Program:

Time (min) % Mobile Phase B 0.0 20 10.0 80 15.0 80 15.1 20 | 20.0 | 20 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Fluorescence Detection:

-

Excitation Wavelength (λex): 340 nm

-

Emission Wavelength (λem): 455 nm

-

Quantitative Data Summary

The following table summarizes the typical performance data for the analysis of small primary amines using OPA derivatization and HPLC-FLD. The data provided is representative and may vary depending on the specific instrumentation and experimental conditions.

| Parameter | Value |

| Retention Time (approx.) | 7.5 min |

| Linearity Range | 0.1 - 10 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | ~0.01 µg/mL |

| Limit of Quantification (LOQ) | ~0.03 µg/mL |

| Precision (%RSD, n=6) | < 2% |

| Accuracy (Recovery %) | 98 - 102% |

Experimental Workflow Diagram

System Suitability

To ensure the validity of the analytical results, system suitability tests should be performed before sample analysis. This includes replicate injections of a standard solution to check for consistency in retention time, peak area, tailing factor, and theoretical plates. The relative standard deviation (RSD) for the peak area of replicate injections should be ≤ 2.0%.

References

Application Notes and Protocols for the Quantitative Analysis of 1-Aminobutan-2-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminobutan-2-one hydrochloride is a small organic molecule of interest in pharmaceutical research and development. As an aminoketone, its accurate quantification is crucial for various applications, including its use as a reference standard, in metabolite studies, and for quality control purposes. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with derivatization and Gas Chromatography-Mass Spectrometry (GC-MS).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 108661-54-7 | [1][2][3][4][5] |

| Molecular Formula | C₄H₁₀ClNO | [1][2][3] |

| Molecular Weight | 123.58 g/mol | [1][2][4] |

| IUPAC Name | 1-amino-2-butanone hydrochloride | [5] |

| Synonyms | 1-Amino-butan-2-one hydrochloride | [3] |

| Appearance | Solid | [3] |

| Melting Point | 150 °C | [1] |

| Boiling Point | 136.1°C at 760 mmHg | [1] |

| Flash Point | 36.1°C | [1] |

High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization

Due to the lack of a significant UV chromophore in 1-aminobutan-2-one, direct UV detection is challenging. A pre-column derivatization step with a suitable agent that introduces a chromophore is a robust strategy for quantitative analysis.

Experimental Protocol

1. Instrumentation:

-

HPLC system with a UV or Diode Array Detector (DAD)

-

Analytical column: C18, 4.6 x 150 mm, 5 µm

2. Reagents and Materials:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (reagent grade)

-

Derivatizing agent (e.g., Dansyl chloride or o-phthalaldehyde (OPA))

-

Buffer solution appropriate for the chosen derivatizing agent

3. Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient:

-

0-15 min: 2% to 80% B

-

15-20 min: 80% to 95% B

-

20-25 min: Hold at 95% B

-

25.1-30 min: Return to 2% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detection Wavelength: Dependent on the chromophore of the derivatizing agent (e.g., 340 nm for Dansyl chloride derivatives).

4. Standard and Sample Preparation:

-

Standard Stock Solution (1000 µg/mL): Accurately weigh about 10 mg of this compound and dissolve it in 10 mL of diluent (e.g., Mobile Phase A).

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a concentration within the calibration range.

-

Derivatization Procedure: To 100 µL of each standard and sample solution, add the derivatizing agent and buffer according to the specific derivatization protocol. Allow the reaction to proceed to completion.

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area of the derivatized analyte against the concentration of the calibration standards.

-

Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Hypothetical Quantitative Data

Table 2: HPLC Method Validation - Linearity

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 1.0 | 15,234 |

| 5.0 | 76,170 |

| 10.0 | 151,980 |

| 25.0 | 380,500 |

| 50.0 | 759,900 |

| 100.0 | 1,525,000 |

| Correlation Coefficient (r²) | 0.9998 |

Gas Chromatography-Mass Spectrometry (GC-MS)

For orthogonal confirmation and analysis, GC-MS can be utilized. Due to the low volatility and polar nature of this compound, a derivatization step is necessary to convert it into a more volatile and thermally stable compound. Silylation is a common approach.

Experimental Protocol

1. Instrumentation:

-

Gas chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Capillary column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

2. Reagents and Materials:

-

This compound reference standard

-

Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS)

-

Anhydrous solvent (e.g., Acetonitrile, Pyridine)

3. GC-MS Conditions:

-

Inlet Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 min

-

Ramp: 10 °C/min to 280 °C

-

Hold: 5 min at 280 °C

-

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-400

-

Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

4. Standard and Sample Preparation:

-

Standard and Sample Preparation: Accurately weigh the standard or sample into a vial.

-

Derivatization: Add the anhydrous solvent and the silylating agent. Cap the vial tightly and heat at 60-70 °C for 30-60 minutes to ensure complete derivatization. Cool to room temperature before injection.

5. Data Analysis:

-

Identify the derivatized 1-aminobutan-2-one peak based on its retention time and mass spectrum.

-

For quantitative analysis using SIM mode, monitor characteristic ions of the derivatized analyte.

-

Construct a calibration curve and determine the concentration in samples as described for the HPLC method.

Hypothetical Quantitative Data

Table 3: GC-MS Method Validation - Precision

| Replicate | Measured Concentration (µg/mL) |

| 1 | 49.8 |

| 2 | 50.3 |

| 3 | 49.5 |

| 4 | 50.1 |

| 5 | 50.5 |

| Mean | 50.04 |

| Standard Deviation | 0.40 |

| Relative Standard Deviation (%) | 0.80% |

Visualizations

Caption: Workflow for HPLC analysis with pre-column derivatization.

Caption: Workflow for GC-MS analysis with silylation derivatization.

References

Application Notes and Protocols for 1-Aminobutan-2-one Hydrochloride as a Reference Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of 1-aminobutan-2-one hydrochloride as a reference standard in analytical and research settings. The protocols detailed herein are intended to ensure accurate and reproducible results for the identification, quantification, and qualification of this compound.

Introduction

This compound is a critical reference standard, primarily recognized as a metabolite and potential impurity of Clavulanic Acid, a potent β-lactamase inhibitor.[1][2] Its accurate detection and quantification are essential for the quality control and stability testing of pharmaceutical formulations containing Clavulanic Acid.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| Chemical Name | 1-aminobutan-2-one;hydrochloride |

| CAS Number | 108661-54-7 |

| Molecular Formula | C₄H₁₀ClNO |

| Molecular Weight | 123.58 g/mol [4][5] |

| Appearance | Solid[6] |

| Solubility | Slightly soluble in methanol and water.[7] |

| Storage Conditions | Hygroscopic, store at -20°C under an inert atmosphere.[7][8] |

Application in Pharmaceutical Analysis

The primary application of this compound is as a pharmaceutical reference standard for the antibiotic Clavulanic Acid.[1] Its use is crucial in various stages of drug development and quality control.[9]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ripublication.com [ripublication.com]

- 6. rjptonline.org [rjptonline.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Synthesis of 1-Aminobutan-2-one Hydrochloride: An Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 1-aminobutan-2-one hydrochloride, a valuable building block in organic synthesis and pharmaceutical development. The described methodology follows a three-step sequence, commencing with the α-bromination of 2-butanone, followed by a Gabriel synthesis to introduce the primary amino group, and concluding with the formation of the hydrochloride salt. This protocol is designed to be a comprehensive guide for laboratory-scale preparation.

Synthetic Pathway Overview

The synthesis proceeds through the following key transformations:

-

α-Bromination: 2-Butanone is selectively brominated at the α-position to yield 1-bromo-2-butanone.

-

Gabriel Synthesis: The resulting α-bromoketone is reacted with potassium phthalimide to form an N-substituted phthalimide intermediate. This intermediate is then treated with hydrazine hydrate to release the desired primary amine, 1-aminobutan-2-one. This method is advantageous as it prevents the over-alkylation often observed in direct amination with ammonia.[1][2][3][4]

-

Hydrochloride Salt Formation: The purified 1-aminobutan-2-one free base is converted to its more stable hydrochloride salt by treatment with hydrochloric acid.

The overall synthetic scheme is illustrated in the diagram below.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Materials and Equipment:

-

2-Butanone

-

Bromine

-

Hydrobromic acid (catalytic amount)

-

Potassium phthalimide

-

N,N-Dimethylformamide (DMF)

-

Hydrazine hydrate

-

Hydrochloric acid (solution in diethyl ether)

-

Diethyl ether

-

Sodium bicarbonate

-

Sodium sulfate (anhydrous)

-

Standard laboratory glassware

-

Magnetic stirrer with heating

-

Rotary evaporator

-

Separatory funnel

-

Filtration apparatus

Step 1: Synthesis of 1-Bromo-2-butanone (Adapted from a similar procedure)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dropping funnel, and a reflux condenser, dissolve 2-butanone (1.0 eq) in a suitable solvent such as methanol or diethyl ether.

-

Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (1.0 eq) in the same solvent from the dropping funnel. A catalytic amount of hydrobromic acid can be added to facilitate the reaction. Maintain the temperature below 10°C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. The disappearance of the bromine color indicates the progress of the reaction. Monitor the reaction to completion using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, pour the mixture into water. Extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic extracts and wash with a saturated aqueous solution of sodium bicarbonate, followed by water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude 1-bromo-2-butanone can be purified by vacuum distillation.

Step 2: Synthesis of 1-Aminobutan-2-one (Gabriel Synthesis)

-

Formation of N-(2-oxobutyl)phthalimide: In a round-bottom flask, dissolve 1-bromo-2-butanone (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add potassium phthalimide (1.1 eq) to the solution. Heat the mixture with stirring, typically at a temperature between 80-100°C.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting α-bromoketone is consumed.

-

Isolation of Intermediate: After the reaction is complete, cool the mixture to room temperature and pour it into water. The N-(2-oxobutyl)phthalimide will precipitate. Collect the solid by filtration, wash with water, and dry.

-

Deprotection: In a round-bottom flask, suspend the dried N-(2-oxobutyl)phthalimide in ethanol. Add hydrazine hydrate (1.5-2.0 eq) to the suspension.

-

Reaction Completion: Reflux the mixture. A precipitate of phthalhydrazide will form. The reaction is typically complete within a few hours.

-

Isolation of Free Amine: Cool the reaction mixture and filter to remove the phthalhydrazide precipitate. Wash the precipitate with ethanol. Concentrate the filtrate under reduced pressure to obtain the crude 1-aminobutan-2-one. The crude product can be purified by distillation or chromatography.

Step 3: Synthesis of this compound

-

Dissolution: Dissolve the purified 1-aminobutan-2-one in a minimal amount of anhydrous diethyl ether.

-

Acidification: Cool the solution in an ice bath. Slowly add a solution of hydrochloric acid in diethyl ether (1.1 eq) dropwise with constant stirring.

-

Precipitation: A white precipitate of this compound will form.

-

Isolation and Drying: Continue stirring for 30 minutes in the ice bath. Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final product.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that yields are representative and can vary based on reaction scale and optimization.

| Step | Starting Material | Product | Key Reagents | Typical Yield (%) | Purity (%) |

| 1 | 2-Butanone | 1-Bromo-2-butanone | Bromine, HBr (cat.) | 70-80 | >95 |

| 2 | 1-Bromo-2-butanone | 1-Aminobutan-2-one | Potassium phthalimide, Hydrazine hydrate | 60-75 | >97 |

| 3 | 1-Aminobutan-2-one | This compound | HCl in Diethyl Ether | >95 | >99 |

Logical Workflow Diagram

The experimental workflow can be visualized as a series of sequential operations, each with specific inputs and outputs.

Caption: Experimental workflow for the synthesis.

References

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of 1-Aminobutan-2-one Hydrochloride

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 1-aminobutan-2-one hydrochloride in aqueous matrices. Due to the polar nature of 1-aminobutan-2-one, Hydrophilic Interaction Liquid Chromatography (HILIC) was employed for chromatographic separation, providing excellent retention and peak shape. Detection was achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which offers high selectivity and sensitivity. This method is suitable for researchers, scientists, and drug development professionals requiring accurate quantification of 1-aminobutan-2-one in various sample types.

Introduction

1-Aminobutan-2-one is a small, polar amino ketone. Its hydrochloride salt is often used for improved stability and handling. The analysis of such small, polar compounds by traditional reversed-phase liquid chromatography is often challenging due to poor retention. Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective alternative for retaining and separating polar analytes.[1][2][3] This technique utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, facilitating the partitioning of polar analytes into a water-enriched layer on the stationary phase surface.[4] This application note provides a comprehensive protocol for the development and validation of an LC-MS/MS method for this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Chemical Name | This compound | [5] |

| CAS Number | 108661-54-7 | [5] |

| Molecular Formula | C₄H₁₀ClNO | [5][6] |

| Molecular Weight | 123.58 g/mol | [5][6] |

| Appearance | Solid | [5] |

Experimental Protocols

Materials and Reagents

-

This compound reference standard (purity ≥95%)

-

LC-MS grade acetonitrile

-

LC-MS grade water

-

Ammonium formate (≥99%)

-

Formic acid (LC-MS grade)

Standard Solution Preparation

A stock solution of this compound was prepared by dissolving the reference standard in LC-MS grade water to a concentration of 1 mg/mL. A series of working standard solutions were then prepared by serial dilution of the stock solution with a mixture of 90% acetonitrile and 10% water to match the initial mobile phase conditions.

Sample Preparation

For aqueous samples, a simple dilution with an equal volume of acetonitrile containing an internal standard (if used) is recommended to ensure compatibility with the HILIC mobile phase and to precipitate proteins if present. The sample is then vortexed and centrifuged to pellet any precipitate. The supernatant is transferred to an autosampler vial for analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

-

System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A HILIC column, such as a BEH Amide or a bare silica column (e.g., 2.1 x 100 mm, 1.7 µm).[1]

-

Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical HILIC gradient starts with a high percentage of the organic mobile phase and gradually increases the aqueous portion.[7]

Time (min) %A %B 0.0 10 90 5.0 40 60 5.1 10 90 | 8.0 | 10 | 90 |

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 5 µL

Mass Spectrometry:

-

System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Precursor Ion ([M+H]⁺): The molecular weight of the free amine (1-aminobutan-2-one) is 87.12 g/mol . The expected protonated precursor ion ([M+H]⁺) is therefore m/z 88.1.

-

Product Ions: Based on common fragmentation patterns of amino ketones, alpha-cleavage adjacent to the carbonyl group and the amino group is expected.[8][9]

-

Quantifier Ion: A plausible fragmentation is the loss of the ethyl group (C₂H₅), resulting in a fragment of m/z 59.1.

-

Qualifier Ion: Another possible fragmentation is the loss of carbon monoxide (CO), leading to a fragment of m/z 60.1.

-

-

Collision Energy (CE): To be optimized for each transition, typically in the range of 10-30 eV.

-

MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) CE (eV) 1-Aminobutan-2-one 88.1 59.1 (Quantifier) 100 Optimized | 1-Aminobutan-2-one | 88.1 | 60.1 (Qualifier) | 100 | Optimized |

Data Presentation

The following tables summarize the expected quantitative data from a method validation study.

Table 2: Linearity of this compound

| Concentration (ng/mL) | Mean Peak Area (n=3) | % RSD |

| 1 | [Data] | [Data] |

| 5 | [Data] | [Data] |

| 10 | [Data] | [Data] |

| 50 | [Data] | [Data] |

| 100 | [Data] | [Data] |

| 500 | [Data] | [Data] |

| Correlation Coefficient (r²) | >0.99 |

Table 3: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (%) |

| LLOQ | 1 | [Data] | [Data] | [Data] |

| Low | 3 | [Data] | [Data] | [Data] |

| Mid | 75 | [Data] | [Data] | [Data] |

| High | 400 | [Data] | [Data] | [Data] |

Visualizations

Conclusion

The described HILIC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of this compound. The use of HILIC ensures adequate retention of this polar analyte, while tandem mass spectrometry in MRM mode allows for precise and accurate measurement. This method is well-suited for applications in pharmaceutical research and development, as well as in other scientific fields where the analysis of small polar amines is required.

References

- 1. HILIC-MS Rat Brain Analysis, A New Approach for the Study of Ischemic Attack - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. LC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. lcms.cz [lcms.cz]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

Application Note: Forced Degradation Study of 1-aminobutan-2-one hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forced degradation studies are a critical component of the drug development process, providing essential insights into the intrinsic stability of a drug substance. These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing to identify potential degradation products and elucidate degradation pathways. This application note provides a detailed protocol for conducting a forced degradation study on 1-aminobutan-2-one hydrochloride, a key intermediate in various synthetic processes. The data generated from these studies are vital for developing stability-indicating analytical methods, understanding potential liabilities of the molecule, and informing formulation and packaging decisions.

Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄H₁₀ClNO | [1][2][3][4] |

| Molecular Weight | 123.58 g/mol | [1][3] |

| CAS Number | 108661-54-7 | [1][2] |

| Appearance | Solid | [1] |

| Storage Conditions | Inert atmosphere, Room Temperature | [2] |

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented, related β-aminoketones are known to undergo retro-Michael reactions as a primary degradation route, particularly in neutral to alkaline conditions.[5] This reaction would lead to the cleavage of the molecule. Stability is often pH-dependent, with greater stability observed in acidic conditions.[5] Forced degradation studies are necessary to confirm the specific degradation products under various stress conditions.

Experimental Workflow

The following diagram outlines the general workflow for the forced degradation study of this compound.

Caption: Workflow for the forced degradation study of this compound.

Experimental Protocols

The following protocols are designed to induce degradation of this compound to a target level of 5-20%, which is generally recommended for the development of stability-indicating methods.[6]

Materials and Reagents

-

This compound (Purity ≥ 95%)[1]

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3% solution

-

High-purity water (Milli-Q or equivalent)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (or other suitable mobile phase modifier)

-

Volumetric flasks, pipettes, and autosampler vials

Stock Solution Preparation

Prepare a stock solution of this compound at a concentration of 1 mg/mL in high-purity water. This stock solution will be used for all stress conditions.

Stress Conditions

For each condition, an unstressed control sample (stock solution stored at 2-8°C, protected from light) should be analyzed alongside the stressed samples.

1. Acid Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Incubate the solution at 60°C for 24 hours.

-

After incubation, cool the solution to room temperature.

-

Neutralize the solution with an equivalent amount of 0.1 M NaOH before analysis.[5]

-

Dilute with mobile phase to an appropriate concentration for analysis.

2. Base Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Incubate the solution at room temperature for 1 hour. Note that degradation is expected to be rapid under basic conditions.[5]

-

After incubation, neutralize the solution with an equivalent amount of 0.1 M HCl before analysis.[5]

-

Dilute with mobile phase to an appropriate concentration for analysis.

3. Oxidative Degradation

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

-

Incubate the solution at room temperature for 24 hours, protected from light.[5]

-